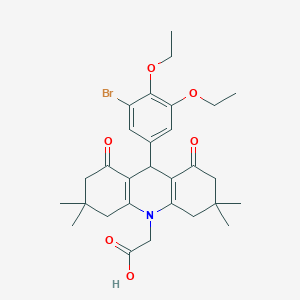![molecular formula C21H14Cl2N2O3 B302045 N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302045.png)
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as DCB-N, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low toxicity. N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in research. Another advantage of using N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the limitations of using N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies could be conducted to optimize the synthesis method of N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and improve its solubility in water.
Méthodes De Synthèse
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3,5-dichloro-4-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propriétés
Nom du produit |
N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C21H14Cl2N2O3 |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
N-[(E)-(3,5-dichloro-4-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-20-16(22)8-12(9-17(20)23)11-24-25-21(26)19-10-15-14-5-3-2-4-13(14)6-7-18(15)28-19/h2-11H,1H3,(H,25,26)/b24-11+ |
Clé InChI |
ZXDYBPNBTGEEIQ-BHGWPJFGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Cl)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
SMILES |
COC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
SMILES canonique |
COC1=C(C=C(C=C1Cl)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301962.png)
![[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301963.png)
![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301964.png)

![(9-[4-(allyloxy)-3-chlorophenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301968.png)

![(9-{4-[(4-bromobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301971.png)
![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301973.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)



![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)